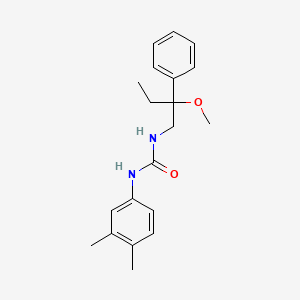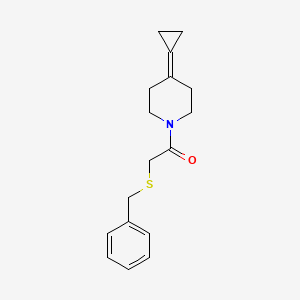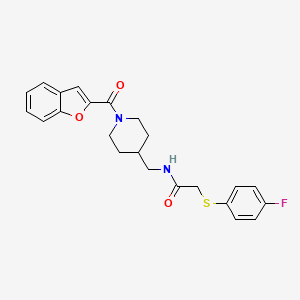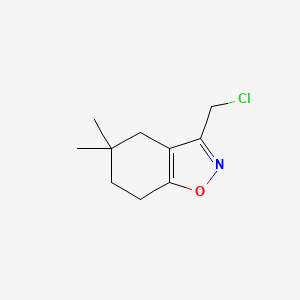
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea, also known as A-769662, is a small molecule compound that has been widely studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. In
作用机制
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea is a potent activator of AMPK, a key regulator of cellular energy metabolism. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has been found to have a number of biochemical and physiological effects in various cell types and animal models. These include increased glucose uptake and insulin sensitivity in skeletal muscle cells, reduced hepatic glucose production, increased fatty acid oxidation and decreased lipogenesis in adipocytes, and improved glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in lab experiments is its potency and specificity for AMPK activation. However, one limitation is that it may have off-target effects on other cellular pathways, which could complicate data interpretation. Additionally, the optimal concentration and duration of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea treatment may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea. One area of interest is the potential therapeutic applications of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in metabolic diseases such as diabetes and obesity. Additional studies are needed to determine the optimal dosing regimen and potential side effects of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in humans. Another area of interest is the development of more potent and selective AMPK activators based on the structure of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea on cellular metabolism and energy homeostasis.
合成方法
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with 2-methoxy-2-phenylbutylamine to yield the corresponding amide. The amide is then treated with tert-butyl carbamate and trifluoroacetic acid to form the final product, 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea.
科学研究应用
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has been extensively studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has also been found to increase fatty acid oxidation and decrease lipogenesis in adipocytes, which may contribute to its anti-obesity effects.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-20(24-4,17-9-7-6-8-10-17)14-21-19(23)22-18-12-11-15(2)16(3)13-18/h6-13H,5,14H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZJIIPIGCDNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NC1=CC(=C(C=C1)C)C)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2950298.png)


![3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile](/img/structure/B2950301.png)
![N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2950303.png)
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2950306.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2950309.png)




![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)